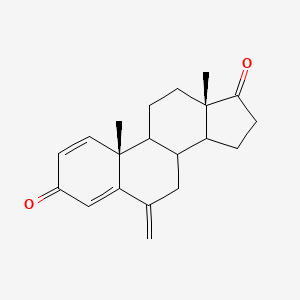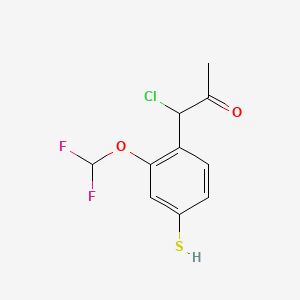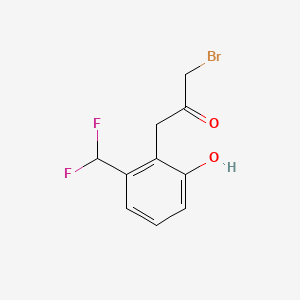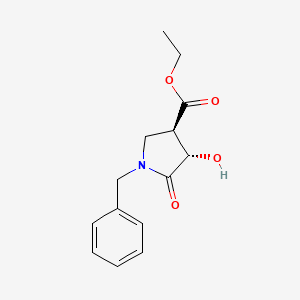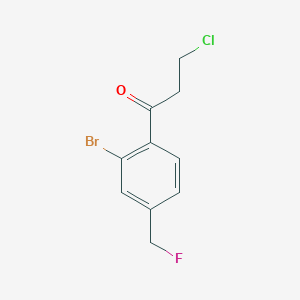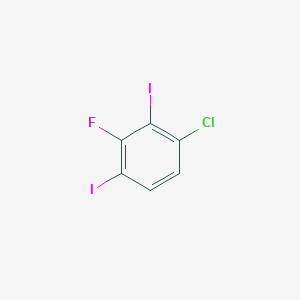
1-Chloro-3-fluoro-2,4-diiodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3-fluoro-2,4-diiodobenzene is an aromatic compound with the molecular formula C6H2ClFI2 It is a derivative of benzene, where the hydrogen atoms are substituted by chlorine, fluorine, and iodine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-3-fluoro-2,4-diiodobenzene can be synthesized through a multi-step process involving halogenation reactions. One common method involves the diazotization of aniline derivatives followed by halogenation. For instance, starting with 2,4-difluoroaniline, the compound can be subjected to diazotization using sodium nitrite and hydrochloric acid, followed by treatment with potassium iodide to introduce the iodine atoms . The chlorine and fluorine atoms can be introduced through subsequent halogenation reactions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product. The use of catalysts and controlled reaction conditions ensures efficient production while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3-fluoro-2,4-diiodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can serve as a substrate in metal-catalyzed coupling reactions such as the Sonogashira coupling and Heck reaction.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Catalysts: Such as palladium or copper catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.
Scientific Research Applications
1-Chloro-3-fluoro-2,4-diiodobenzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is employed in the development of advanced materials, such as liquid crystals and polymers, due to its unique electronic properties.
Pharmaceuticals: It serves as a building block for the synthesis of biologically active compounds, including potential drug candidates.
Chemical Biology: Researchers use this compound to study the effects of halogenation on biological activity and molecular interactions.
Mechanism of Action
The mechanism of action of 1-Chloro-3-fluoro-2,4-diiodobenzene involves its interaction with various molecular targets. The halogen atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity towards biological targets. Additionally, the compound’s electronic properties can modulate its reactivity and interactions with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-4-fluoro-2-iodobenzene: Similar in structure but with different positions of the halogen atoms.
2-Chloro-1-fluoro-4-iodobenzene: Another isomer with a different arrangement of halogen atoms.
1,2,3-Triiodobenzene: Contains three iodine atoms and exhibits different reactivity and applications.
Uniqueness
1-Chloro-3-fluoro-2,4-diiodobenzene is unique due to its specific arrangement of halogen atoms, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in applications requiring precise control over molecular interactions and reactivity.
Properties
Molecular Formula |
C6H2ClFI2 |
|---|---|
Molecular Weight |
382.34 g/mol |
IUPAC Name |
1-chloro-3-fluoro-2,4-diiodobenzene |
InChI |
InChI=1S/C6H2ClFI2/c7-3-1-2-4(9)5(8)6(3)10/h1-2H |
InChI Key |
RWYAAQOOWVKKMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)I)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


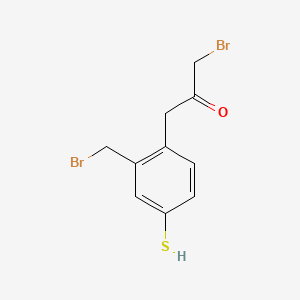


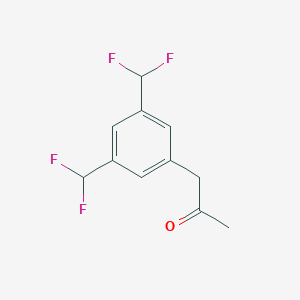
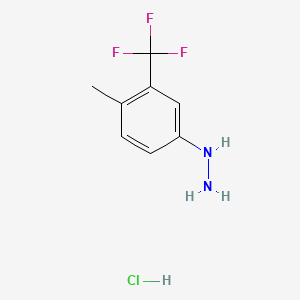
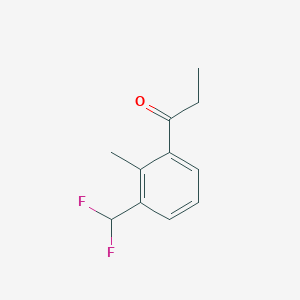
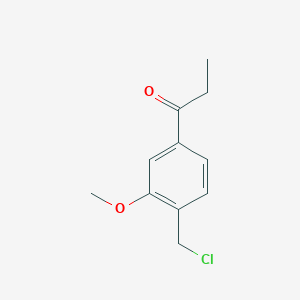
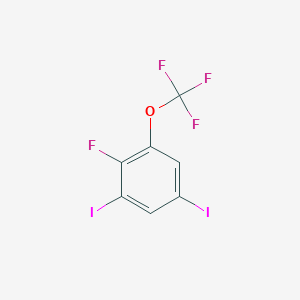
![2-[(2-Hydroxy-5-nitrophenyl)methylene]hydrazinecarboxamide](/img/structure/B14056769.png)
